molecular formula C15H22N2 B085540 2-octyl-1H-benzimidazole CAS No. 13060-24-7

2-octyl-1H-benzimidazole

Cat. No.: B085540
CAS No.: 13060-24-7
M. Wt: 230.35 g/mol
InChI Key: IRMWQHINYNTMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-octyl-1H-benzimidazole is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Benzimidazole derivatives, including 2-octyl-1H-benzimidazole, have shown significant antimicrobial and antifungal activities. For instance, benzimidazole derived naphthalimide triazoles exhibited potent antibacterial activities against strains like S. aureus and also demonstrated potent antifungal activities without being toxic to certain cell lines (Luo et al., 2015). Additionally, benzimidazole derivatives have been evaluated for their antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, showing potential as clinical drugs for microbial infections and tumor inhibition (Khalifa et al., 2018).

DNA Interaction and Cancer Treatment

  • Some benzimidazole derivatives, including variations of this compound, are active as inhibitors of type I DNA topoisomerases, which play a crucial role in DNA replication and cell cycle progression. This makes them potential candidates for cancer treatment (Alpan et al., 2007). Moreover, benzimidazole compounds have been synthesized and shown to inhibit cell proliferation in cancer cells, offering a pathway for potential anticancer agents (Romero-Castro et al., 2011).

Corrosion Inhibition

  • In the field of materials science, benzimidazole derivatives have been studied for their corrosion inhibition properties. For instance, 1-octyl-2-(octylthio)-1H-benzimidazole has exhibited significant corrosion inhibition efficiency on carbon steel in acidic environments, highlighting its potential use in corrosion protection (El-hajjaji et al., 2019).

Antiviral Properties

  • Benzimidazole nucleosides, closely related to this compound, have shown potent inhibitory effects on human cytomegalovirus replication. These compounds can inhibit viral replication through unique mechanisms, making them valuable in the study of antiviral therapies (Biron et al., 2002).

Molecular Docking and Computational Studies

  • Benzimidazole derivatives have been subject to molecular docking and computational studies to understand their interaction with biological targets. This research is crucial for designing drugs with specific target affinities and understanding their mechanism of action (Abdel-Motaal et al., 2020).

Biochemical Analysis

Biochemical Properties

Benzimidazoles, a broader group of compounds that 2-Octylbenzimidazole belongs to, are known to exhibit a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, affecting biochemical reactions in different ways .

Cellular Effects

Benzimidazoles have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 2-Octylbenzimidazole in laboratory settings. Studies on similar compounds suggest that the effects of such compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Octylbenzimidazole at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at certain dosages and toxic or adverse effects possible at high doses .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The localization of a compound within a cell can significantly affect its activity or function .

Properties

IUPAC Name

2-octyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMWQHINYNTMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364859
Record name 2-octyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13060-24-7
Record name 2-octyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-octyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-octyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-octyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-octyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-octyl-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-octyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.